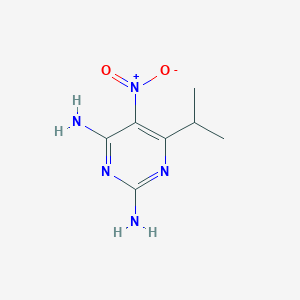

5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine

Description

Properties

CAS No. |

98335-78-5 |

|---|---|

Molecular Formula |

C7H11N5O2 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

5-nitro-6-propan-2-ylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C7H11N5O2/c1-3(2)4-5(12(13)14)6(8)11-7(9)10-4/h3H,1-2H3,(H4,8,9,10,11) |

InChI Key |

TYTJJESILAOJCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=NC(=N1)N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Nitro-6-(propan-2-yl)pyrimidine-2,4-diamine with structurally related pyrimidine and pyridine derivatives:

Key Research Findings

Nitroso derivatives (e.g., ) exhibit metal-binding capabilities, unlike nitro or cyano groups, which primarily act as electron-withdrawing substituents.

Lipophilicity and Solubility :

- The isopropyl group in the target compound increases lipophilicity (logP ~1.8) compared to hydroxy or acetoxy derivatives (e.g., ), which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Thioether-containing analogs (e.g., ) show moderate solubility in polar aprotic solvents due to sulfur’s polarizability.

Biological Activity: Pyridine analogs with methylthioalkyl chains (e.g., ) demonstrate potent inhibition of inducible nitric oxide synthase (IC₅₀ = 0.2 μM), suggesting that the target compound’s nitro group may similarly modulate enzyme activity. Cyano-substituted pyrimidines (e.g., ) exhibit antiproliferative effects in cancer cell lines (IC₅₀ = 5–10 μM), highlighting the role of electron-withdrawing groups in cytotoxicity.

Contradictions and Limitations

- The isopropyl group’s steric bulk could hinder binding to flat active sites, unlike smaller substituents (e.g., methyl or hydroxy groups in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-nitro-6-(propan-2-yl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of nitro-substituted pyrimidines typically involves multi-step reactions. For example, nitration of a precursor pyrimidine ring can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Subsequent substitution at the 6-position with propan-2-yl groups may require alkylation agents like isopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF . Optimization should focus on:

-

Temperature control : Excessive heat during nitration can lead to byproducts like N-oxides .

-

Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Synthesis Optimization Example Step Nitration Alkylation

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be employed to characterize the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group (-NO₂) deshields adjacent protons, causing distinct splitting patterns. For instance, the 5-nitro proton may appear as a singlet near δ 8.5–9.0 ppm, while the isopropyl group shows a septet (δ 1.2–1.4 ppm) and doublet (δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolves spatial arrangement of substituents. In related compounds (e.g., 6-methylamino-5-nitro-2-phenylpyrimidine), the nitro group adopts a planar geometry with bond angles of ~120° .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionality .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of 5-nitro-6-(propan-2-yl)pyrimidine-2,4-diamine across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or structural analogs. To address this:

Standardize assays : Use consistent kinase inhibition protocols (e.g., ATP concentration, incubation time). For example, CDK2 inhibition assays should specify [ATP] = 100 µM and pH 7.4 .

Comparative SAR analysis : Compare substituent effects. The isopropyl group may enhance lipophilicity and membrane permeability compared to phenyl analogs, altering IC₅₀ values .

Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., using ANOVA or regression models) .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets like CDK2 or VEGFR2?

- Methodological Answer :

-

Docking simulations : Software like AutoDock Vina can model interactions between the nitro group and kinase active sites. For example, the nitro group may form hydrogen bonds with Lys89 in CDK2 .

-

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) indicate high affinity .

-

QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity. Nitro groups often enhance electron-withdrawing effects, improving inhibitory potency .

Computational Predictions for Kinase Binding Target CDK2 VEGFR2

Methodological Considerations

Q. What experimental designs are critical for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hr. Monitor degradation via HPLC. Nitro groups are typically stable at neutral pH but may hydrolyze under acidic conditions .

- Thermal analysis : DSC/TGA can identify decomposition temperatures. Pyrimidine derivatives often degrade above 200°C .

- Light sensitivity : Store samples in amber vials; UV-Vis spectroscopy tracks nitro group photodegradation .

Data Interpretation and Theoretical Frameworks

Q. How can researchers link observed biological activities to theoretical frameworks (e.g., enzyme kinetics or molecular orbital theory)?

- Methodological Answer :

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive). For example, if Km increases with inhibitor concentration, the compound competes with ATP for CDK2 binding .

- Molecular orbital analysis : HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G*) predict reactivity. Nitro groups lower LUMO energy, facilitating electron acceptance in redox reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.